2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-5(7(10)11)9-3-6(2-8)4-9/h5-6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHGKKYZZCVVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of 2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key signaling pathways like VEGFR2 .
- A specific compound derived from this class demonstrated an IC50 value of 0.32 μM against HCT-116 colorectal cancer cells, indicating potent anticancer properties .
-
Neuroprotective Effects :
- The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress may offer therapeutic avenues for conditions like Alzheimer's disease.
-
Anti-inflammatory Properties :
- Preliminary studies suggest that this compound can exhibit anti-inflammatory effects, making it a candidate for treating inflammatory disorders. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways.
Pharmacological Studies
Pharmacological evaluations have highlighted several key findings regarding the efficacy and safety profiles of this compound:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in tumor progression and inflammation, which is crucial for its therapeutic potential.
- Bioavailability and Metabolism : Studies on the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, although further investigations are needed to fully understand its metabolic pathways.
Case Studies
- Cytotoxicity Assessment :
-
Neuroprotection in Animal Models :
- Animal studies demonstrated that administration of this compound could significantly reduce markers of neuroinflammation and improve cognitive function in models of induced neurodegeneration.
Data Tables
| Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Cytotoxicity (HCT-116) | 0.32 | Induces apoptosis |
| Derivative A | Neuroprotective | N/A | Reduces oxidative stress |
| Derivative B | Anti-inflammatory | N/A | Inhibits cytokine release |
Mechanism of Action
The mechanism by which 2-(3-(fluoromethyl)azetidin-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Ring Size and Rigidity :
- The azetidine core in the target compound confers greater ring strain and rigidity compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs. This may enhance binding specificity to biological targets.
- Fluoromethyl vs. Phosphonate Groups : Fluoromethyl substituents (as in the target compound) increase lipophilicity and metabolic resistance, whereas phosphonate groups (e.g., in compound 9f) improve solubility and mimic phosphate moieties in nucleotides.
Monacolin analogs (e.g., compound 3) demonstrate lipid-lowering effects, suggesting that propanoic acid derivatives with bulky substituents may target metabolic enzymes.
Synthetic Accessibility: Fluorinated azetidines (e.g., 2-(3-(fluoromethyl)pyrrolidin-1-yl)propanoic acid) are synthetically challenging due to the instability of fluorinated intermediates. In contrast, phosphonate derivatives (e.g., 9f) are synthesized efficiently (yields up to 80%) via microwave-assisted deprotection.
Biological Activity
2-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an azetidine ring with a fluoromethyl group, which may influence its biological interactions. The presence of the fluorine atom is significant as it can enhance lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics and pharmacodynamics.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antiproliferative effects against cancer cell lines and its mechanisms of action.
Antiproliferative Activity
Several studies have investigated the compound's ability to inhibit cell proliferation in cancer models. For instance:
- HeLa Cells : The compound demonstrated significant antiproliferative activity against HeLa cervical cancer cells, with a reduction in cell viability observed at specific concentrations. This effect was attributed to the induction of apoptosis through caspase activation .
- HepG2 and 4T1 Cells : Similar effects were noted in HepG2 liver cancer cells and 4T1 breast cancer cells, where the compound exhibited selective cytotoxicity, sparing normal fibroblast cells (3T3) at certain concentrations .
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Molecular Docking Studies : Molecular docking analyses indicate that the compound interacts with key enzymes involved in cancer progression, such as DNMT1 and VEGFR2. These interactions suggest a potential for modulating epigenetic regulation and angiogenesis .
- Caspase-Mediated Apoptosis : The induction of apoptosis has been linked to the activation of caspases, which are critical mediators in programmed cell death pathways .
Case Studies
A comprehensive evaluation of case studies highlights the compound's effectiveness across different cancer types:
- Study on HeLa Cells : A notable study reported a significant decrease in HeLa cell proliferation by approximately 40% at a concentration of 50 µM. This study also emphasized the selectivity of the compound for cancer cells over normal cells, indicating a favorable therapeutic window .
- In Vivo Studies : Preliminary in vivo assessments showed promising results in reducing tumor growth rates in xenograft models, suggesting that further development could lead to clinical applications .
Data Tables
| Cell Line | IC50 (µM) | Effect on Normal Cells (%) | Mechanism |
|---|---|---|---|
| HeLa | 50 | 87% viability | Caspase activation |
| HepG2 | 31.91 | 94% viability | DNMT1 inhibition |
| 4T1 | 45 | 90% viability | VEGFR2 modulation |
Preparation Methods
Starting Materials and Initial Functionalization
- Azetidine-3-carboxylic acid is used as the starting material (CAS Reg. No. 36476-78-5).
- Initial protection of the azetidine nitrogen is achieved by forming tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate or related Boc-protected intermediates.
- Reduction of ester or carboxylic acid groups to alcohols employs hydride reducing agents such as sodium borohydride, Red-Al, lithium aluminum hydride (LAH), or diisobutylaluminum hydride (DIBAL).
Introduction of the Fluoromethyl Group
- The hydroxymethyl intermediate is converted to a sulfonate ester (mesylate or tosylate) using sulfonylation reagents like methanesulfonyl chloride or para-toluenesulfonyl chloride, in the presence of amine bases such as triethylamine.
- Fluorination is then performed by displacement of the sulfonate group with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes.
- This step yields tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate with high selectivity.
Formation of the Propanoic Acid Side Chain
- The azetidine nitrogen is alkylated or acylated to introduce the propanoic acid moiety.
- Methods include Michael addition reactions or coupling with appropriate electrophiles under controlled temperature and solvent conditions.
- Subsequent hydrolysis or deprotection steps yield the free acid.
Deprotection and Purification
- Acidic reagents such as para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid are used to remove Boc protecting groups.
- Final purification involves aqueous extraction, washing with potassium carbonate solutions, drying over magnesium sulfate, and filtration.
- Crystallization or salt formation (e.g., para-toluene sulfonate salts) may be employed to enhance purity and stability.
Reaction Conditions and Reagents Summary
| Step | Key Reagents/Conditions | Notes |
|---|---|---|
| Protection | Boc anhydride or tert-butyl protecting groups | Protects azetidine nitrogen |
| Reduction | Sodium borohydride, Red-Al, LAH, DIBAL | Converts esters/carboxylic acids to alcohols |
| Sulfonylation | Methanesulfonyl chloride, para-toluenesulfonyl chloride; Triethylamine base | Converts hydroxymethyl to mesylate/tosylate for fluorination |
| Fluorination | Tetra-butylammonium fluoride (TBAF), HF/trimethylamine | Nucleophilic displacement to introduce fluoromethyl group |
| Deprotection | Para-toluenesulfonic acid, trifluoroacetic acid, acetic acid | Removes Boc protecting groups |
| Purification | Aqueous extraction, washing with K2CO3, drying over MgSO4 | Removes impurities, isolates pure acid |
Representative Synthetic Scheme (Simplified)
- Azetidine-3-carboxylic acid → Boc-protected intermediate
- Boc-protected intermediate → Hydroxymethyl derivative (via reduction)
- Hydroxymethyl derivative → Mesylate/Tosylate (via sulfonylation)
- Mesylate/Tosylate → Fluoromethyl derivative (via fluorination)
- Fluoromethyl derivative → Deprotected 2-(3-(fluoromethyl)azetidin-1-yl)propanoic acid (via acid treatment and purification)
Research Findings and Industrial Scale Considerations
- The patent WO2018108954A1 details scalable processes including the use of 5000 L reactors, nitrogen purging, temperature control (5-25 °C), and phase separations to optimize yield and purity.
- Hydride reducing agents such as Red-Al and sodium borohydride are preferred for selective reductions.
- Fluorination with TBAF or HF/trimethylamine provides efficient nucleophilic displacement with minimized side reactions.
- Purification steps including aqueous extractions and washing with potassium carbonate solution ensure removal of residual reagents and by-products.
- The process is adaptable for producing intermediates for pharmaceutical applications, including selective estrogen receptor modulators.
Data Table: Key Reagents and Their Roles
| Reagent | Role in Synthesis | Typical Conditions |
|---|---|---|
| Sodium borohydride (NaBH4) | Hydride reducing agent | Room temp, methanol or THF solvent |
| Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | Strong hydride reducing agent | Low temp, inert atmosphere |
| Methanesulfonyl chloride (MsCl) | Sulfonylation agent for hydroxyl activation | Triethylamine base, DCM solvent |
| Para-toluenesulfonyl chloride | Alternative sulfonylation agent | Triethylamine base, DCM solvent |
| Tetra-butylammonium fluoride (TBAF) | Fluorinating agent for nucleophilic substitution | Room temp, polar aprotic solvent |
| Para-toluenesulfonic acid (p-TsOH) | Acidic deprotection agent | Room temp to mild heating |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
